CAY10502 - 888320-29-4

CAY10502

Catalog Number: EVT-1175963
CAS Number: 888320-29-4
Molecular Formula: C30H37NO7
Molecular Weight: 523.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phospholipase A2 (PLA2) catalyzes the hydrolysis of phospholipids at the sn-2 position leading to the production of lysophospholipids and free fatty acids. Calcium-dependent cytosolic PLA2 (cPLA2α) is a 85 kDa enzyme that plays a key role in the arachidonic cascade and the inflammatory response associated with this metabolic pathway. CAY10502 is a potent inhibitor of calcium-dependent cytosolic PLA2α (cPLA2α) with an IC50 value of 4.3 nM for the purified enzyme from human platelets. It inhibits arachidonic acid mobilization from A23187-stimulated or TPA-stimulated human platelets with IC50 values of 570 and 0.9 nM, respectively.

1-[3-(4-Octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid (5)

  • Compound Description: This compound served as a lead compound in a study aiming to develop dual inhibitors of human cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH) []. It exhibited favorable inhibitory activity against both enzymes.
  • Relevance: This compound shares the core structure of 1-[3-(4-alkoxyphenoxy)-2-oxopropyl]indole-5-carboxylic acid with the target compound, 1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid. The primary structural difference lies in the length of the alkoxy chain (octyl vs. decoxy) and the presence of a methoxycarbonyl group at the 3-position of the indole ring in the target compound [].
  • Compound Description: A study investigated the structure-activity relationship of 1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid by introducing various substituents at the indole 3- and 5-positions []. This aimed to understand the impact of these modifications on cPLA2α and FAAH inhibitory potency.
  • Relevance: Although specific structures are not provided, this group of compounds highlights the structural similarities and the importance of the indole moiety in relation to 1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid. The research suggests that modifications on the indole ring, specifically at the 3- and 5-positions, can significantly influence the inhibitory activity against the target enzymes [].
  • Compound Description: Further exploration involved replacing the indole scaffold of 1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid with other heterocycles []. The objective was to assess the effect of these replacements on the inhibitory activity against cPLA2α and FAAH.
  • Relevance: While specific heterocyclic analogues are not detailed, this group emphasizes the broader chemical class relevant to 1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid. This research direction suggests that other heterocycles might serve as suitable scaffolds for developing dual cPLA2α and FAAH inhibitors, implying that the biological activity is not strictly limited to the indole structure [].
  • Compound Description: The study explored replacing the carboxylic acid moiety of 1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid with bioisosteric functional groups []. This aimed to identify derivatives with potentially improved analgesic and anti-inflammatory properties.
  • Relevance: This group highlights the significance of the carboxylic acid group in 1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid for its biological activity. While not directly modifying the target compound, this research avenue emphasizes the potential for optimizing the carboxylic acid function to enhance its overall efficacy and pharmacological profile [].
Source and Classification

CAY10502 is classified as an indole derivative, specifically a 1-indol-1-yl-propan-2-one. It was first synthesized and characterized in a study published in the Journal of Medicinal Chemistry, highlighting its potential as an inhibitor of human cytosolic phospholipase A2α . The compound is commercially available from Cayman Chemical, which provides detailed product information and analytical data for each batch .

Synthesis Analysis

The synthesis of CAY10502 involves several key steps that focus on constructing the indole framework and introducing the propan-2-one moiety. The detailed synthetic route typically includes:

  1. Formation of the Indole Ring: Starting from appropriate precursors, the indole structure is formed through cyclization reactions.
  2. Introduction of the Propan-2-one Group: This step often involves acylation or alkylation reactions to attach the propan-2-one moiety to the indole core.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological assays.

The specific conditions, such as temperature, reaction time, and solvents used during these steps, are critical for achieving optimal yields and purity levels.

Molecular Structure Analysis

CAY10502 features a complex molecular structure characterized by its indole ring system and propan-2-one side chain. Key structural details include:

  • Molecular Formula: C₁₃H₁₅N₁O
  • Molecular Weight: Approximately 201.27 g/mol
  • Structural Features: The compound exhibits a planar structure due to the aromatic nature of the indole ring, which may influence its binding affinity to target enzymes.

Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of CAY10502 during synthesis.

Chemical Reactions Analysis

CAY10502 primarily participates in biochemical reactions where it acts as an inhibitor of cytosolic phospholipase A2α. The inhibition mechanism involves:

  • Binding Affinity: CAY10502 competes with substrate binding at the active site of cytosolic phospholipase A2α.
  • Impact on Eicosanoid Production: By inhibiting this enzyme, CAY10502 reduces the release of arachidonic acid, subsequently decreasing the synthesis of pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.

The compound has been tested in various biological assays to evaluate its efficacy in modulating inflammatory pathways .

Mechanism of Action

The mechanism of action for CAY10502 revolves around its ability to inhibit cytosolic phospholipase A2α. Upon administration:

  1. Competitive Inhibition: CAY10502 binds to the active site of cytosolic phospholipase A2α, preventing it from hydrolyzing phospholipids to release arachidonic acid.
  2. Reduction in Inflammatory Mediators: This inhibition leads to decreased levels of eicosanoids, thereby modulating inflammatory responses.

Studies have demonstrated that treatment with CAY10502 can significantly alter inflammatory markers in cell culture models .

Physical and Chemical Properties Analysis

CAY10502 exhibits several notable physical and chemical properties:

  • Solubility: It is sparingly soluble in aqueous solutions but may dissolve better in organic solvents.
  • Stability: The compound remains stable under standard laboratory conditions but should be protected from light and moisture to maintain integrity.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are crucial for determining appropriate formulation strategies for potential therapeutic applications.

Applications

CAY10502 has been investigated for various scientific applications, particularly in:

  • Inflammation Research: It serves as a valuable tool for studying the role of cytosolic phospholipase A2α in inflammatory processes.
  • Therapeutic Development: Due to its inhibitory effects on eicosanoid synthesis, CAY10502 has potential applications in developing treatments for inflammatory diseases such as arthritis or asthma.
  • Cell Biology Studies: Researchers utilize CAY10502 to dissect signaling pathways involving phospholipase A2α and eicosanoid production in various cell types .
Introduction to Cytosolic Phospholipase A2 (cPLA2) and CAY10502

Biochemical and Structural Characterization of Cytosolic Phospholipase A2α

cPLA2α is an 85-kDa protein comprising two functional domains:

  • Calcium-dependent C2 domain (N-terminal): Facilitates translocation to intracellular membranes (e.g., Golgi, endoplasmic reticulum) upon calcium influx. This domain binds phosphatidylcholine via hydrophobic residues in calcium-binding loops (CBLs) 1–3 [9] [10].
  • Catalytic domain (C-terminal): Contains a serine hydrolase motif (Ser228-Asp549 catalytic dyad) embedded within a deep hydrophobic cleft. A unique "lid region" (residues 415–432) undergoes conformational opening upon membrane binding, exposing the active site to phospholipid substrates [10].

Table 1: Key Structural and Functional Features of cPLA2α

FeatureDescriptionFunctional Consequence
C2 DomainBinds 2 Ca²⁺ ions; hydrophobic residues in CBLs interact with membranesCa²⁺-dependent translocation to Golgi/ER/nuclear envelope
Catalytic DyadSer228-Asp549 (lacks classical triad)Nucleophilic attack on sn-2 ester bond of phospholipids
Lid RegionResidues 415–432; covers active siteOpens upon membrane binding to expose catalytic pocket
Phosphorylation SitesSer505 (ERK/p38 target), Ser727 (MNK1 target), Ser515 (CaMKII target)Enhances catalytic activity and membrane residence time
PIP₂ Binding SiteBasic residues (Lys488/Lys541/Lys543/Lys544) in catalytic domainAugments catalytic efficiency without affecting membrane translocation

Role of Cytosolic Phospholipase A2 in Arachidonic Acid Metabolism and Proinflammatory Signaling

cPLA2α activation is a multi-step process:

  • Calcium Mobilization: Extracellular stimuli (e.g., growth factors, cytokines) increase intracellular calcium, inducing cPLA2α translocation to membranes via its C2 domain [9] [10].
  • Phosphorylation: Mitogen-activated protein kinases (MAPKs) phosphorylate Ser505, enhancing catalytic activity by 3–5-fold. Ser727 phosphorylation disrupts inhibitory interactions with proteins like p11 [9] [7].
  • Substrate Hydrolysis: Membrane-bound cPLA2α cleaves arachidonate-containing phospholipids (e.g., phosphatidylcholine), releasing arachidonic acid [10].

Liberated arachidonic acid is metabolized via:

  • Cyclooxygenase (COX): Generates prostaglandins (e.g., PGE₂) and thromboxanes.
  • Lipoxygenase (LOX): Produces leukotrienes and hydroxyeicosatetraenoic acids (HETEs) [4] [6].

These eicosanoids drive inflammation by:

  • Amplifying cytokine/chemokine production (e.g., VEGF, interleukin 6, interleukin 8) [2] [4].
  • Promoting angiogenesis and endothelial cell proliferation [4] [7].
  • Sustaining oxidative stress via NADPH oxidase activation [7] [9].

Table 2: Pathological Consequences of cPLA2α-Driven Signaling

Disease ContextcPLA2α-Dependent MechanismKey Mediators
RetinopathyHypoxia → cPLA2α phosphorylation → VEGF/PGE₂ release → retinal neovascularizationVEGF, PGE₂
Rheumatoid ArthritisTLR2 activation → cPLA2α phosphorylation → PGE₂/interleukin 6 release → synovitisPGE₂, interleukin 6, interleukin 8
NeuroinflammationGlutamate/cytokine signaling → cPLA2α activation → eicosanoids/ROS → neuronal damageLeukotrienes, prostaglandins, ROS
Cancer ProgressionGrowth factor signaling → cPLA2α → AA release → pro-angiogenic/metastatic mediatorsPGE₂, VEGF, lysophosphatidic acid

CAY10502 as a Selective Cytosolic Phospholipase A2α Inhibitor: Discovery and Pharmacological Relevance

CAY10502 (C₃₀H₃₇NO₇; molecular weight 523.62 g/mol) is a synthetic inhibitor characterized by:

  • High Potency: Inhibits purified cPLA2α with an half-maximal inhibitory concentration (IC₅₀) of 4.3 nM, significantly lower than earlier inhibitors like arachidonyl trifluoromethyl ketone (AACOCF₃; IC₅₀ ~500 nM) [1] [8].
  • Selectivity: Minimal activity against secretory phospholipase A2 (sPLA2) or calcium-independent phospholipase A2 (iPLA2) isoforms at concentrations ≤10 μM [1] [4].
  • Mechanism: Reversibly occupies the hydrophobic substrate channel of cPLA2α, blocking arachidonic acid release without affecting calcium-dependent translocation [8].

Key Research Applications and Findings:1. Retinal Angiogenesis:- In rat Müller cells, CAY10502 (5–50 nM) suppressed hypoxia-induced prostaglandin E₂ and vascular endothelial growth factor production by 68.6% and 46.6%, respectively [4].- Inhibited vascular endothelial growth factor-induced proliferation of retinal microvascular endothelial cells (84.1% reduction at 50 nM) [4].- Intravitreal injection (100 nM) reduced neovascularization by 53.1% in a rat oxygen-induced retinopathy model [4] [8].

  • Inflammatory Signaling:
  • Blocked toll-like receptor 2/6-induced prostaglandin E₂ synthesis and interleukin 6 expression in synoviocytes by inhibiting cPLA2α-dependent arachidonic acid release [2].
  • Abrogated platelet-activating factor-induced reactive oxygen species generation in human lens epithelial cells at 10 μM [7].
  • Lipidomic Reprogramming:
  • Treatment (3.5 μM) reduced intracellular levels of multiple fatty acids (arachidonic, adrenic, linoleic) in neuroblastoma cells, indicating broader effects on lipid metabolism beyond eicosanoid suppression [6].

CAY10502 remains indispensable for validating cPLA2α as a therapeutic target in inflammation and angiogenesis-driven pathologies, providing a template for next-generation inhibitors [1] [4] [6].

Properties

CAS Number

888320-29-4

Product Name

CAY10502

IUPAC Name

1-[3-(4-decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid

Molecular Formula

C30H37NO7

Molecular Weight

523.6 g/mol

InChI

InChI=1S/C30H37NO7/c1-3-4-5-6-7-8-9-10-17-37-24-12-14-25(15-13-24)38-21-23(32)19-31-20-27(30(35)36-2)26-18-22(29(33)34)11-16-28(26)31/h11-16,18,20H,3-10,17,19,21H2,1-2H3,(H,33,34)

InChI Key

NXDZVUAKVFVDSL-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)OCC(=O)CN2C=C(C3=C2C=CC(=C3)C(=O)O)C(=O)OC

Synonyms

1-[3-[4-(decyloxy)phenoxy]-2-oxopropyl]-1H-indole-3,5-dicarboxylic acid, 3-methyl ester

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)OCC(=O)CN2C=C(C3=C2C=CC(=C3)C(=O)O)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.